3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one
Description
Contextualization within Strained Carbocyclic Systems Research
Cyclobutane (B1203170), the parent carbocycle of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one, is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain is a defining feature that chemists can exploit to drive a variety of chemical transformations not readily achievable with unstrained systems. nih.govresearchgate.netresearchgate.net The reactivity of cyclobutane derivatives can be harnessed for ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse array of molecular skeletons. researchgate.netresearchgate.net Research in this area focuses on understanding and controlling these strain-release-driven reactions to achieve specific synthetic goals, making compounds like this compound valuable probes and intermediates. researchgate.net
Significance of Cyclobutanone (B123998) Scaffolds in Contemporary Synthetic Chemistry
The presence of a ketone group within the cyclobutane ring, as seen in this compound, further enhances the synthetic utility of this scaffold. Cyclobutanones are versatile intermediates that can undergo a wide range of transformations. nih.govorganic-chemistry.org They are precursors to other functionalized cyclobutanes and can serve as substrates in cycloaddition reactions. nih.govrsc.org The carbonyl group can be readily manipulated, and the adjacent methylene (B1212753) groups can be functionalized, allowing for the introduction of additional substituents and complexity. mdpi.org Furthermore, cyclobutanones are key starting materials for the synthesis of larger ring systems through ring-expansion reactions, a powerful strategy in the total synthesis of natural products. nih.gov
The stereoselective synthesis of substituted cyclobutanones is a significant area of research, as the spatial arrangement of substituents can have a profound impact on the biological activity of the resulting molecules. researchgate.net Methods such as [2+2] cycloadditions and the functionalization of existing cyclobutanone rings are continuously being refined to provide greater control over stereochemistry. researchgate.netorganic-chemistry.org
Research Trajectories for this compound and Related Derivatives
While specific research on this compound is not extensively documented in publicly available literature, its structural motifs suggest clear and important research trajectories. The presence of a benzyloxymethyl group at the 3-position is particularly noteworthy, as similar structures have been utilized as key intermediates in the synthesis of carbocyclic nucleoside analogues with potential antiviral activity. collectionscanada.gc.carroij.comrroij.com
Cyclobutane nucleosides, which are analogues of naturally occurring nucleosides where the sugar moiety is replaced by a cyclobutane ring, have shown promise as therapeutic agents. rroij.comtandfonline.com The synthesis of these molecules often relies on the use of cyclobutanone precursors bearing a protected hydroxymethyl group. collectionscanada.gc.ca this compound is an excellent candidate for such a precursor. The benzyloxy group serves as a common protecting group for the hydroxyl functionality, which is necessary for the subsequent coupling with a nucleobase. The methyl group at the 2-position introduces an additional stereocenter, which could be used to explore the structure-activity relationships of the resulting nucleoside analogues.
Future research on this compound is likely to focus on its stereoselective synthesis and its application as a building block for biologically active molecules. The development of synthetic routes that control the relative stereochemistry of the methyl and benzyloxymethyl groups will be crucial for its use in medicinal chemistry. Furthermore, the exploration of its reactivity in ring-expansion and cycloaddition reactions could lead to the discovery of novel molecular scaffolds with interesting properties.
Below is a table summarizing the properties of the closely related compound 3-(Hydroxymethyl)cyclopentanone, which can provide some context for the potential characteristics of cyclobutanone derivatives.
| Property | Value |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | (3S)-3-(hydroxymethyl)cyclopentan-1-one |
| InChI | InChI=1S/C6H10O2/c7-4-5-1-2-6(8)3-5/h5,7H,1-4H2/t5-/m0/s1 |
| InChIKey | ZUDJASYMJNCZKF-YFKPBYRVSA-N |
| Canonical SMILES | C1CC(=O)C[C@H]1CO |
Data for 3-(Hydroxymethyl)cyclopentanone from PubChem CID 10931404. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(phenylmethoxymethyl)cyclobutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-10-12(7-13(10)14)9-15-8-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZKGFRJBBJFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC1=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Benzyloxy Methyl 2 Methylcyclobutan 1 One and Its Precursors
Strategies for Cyclobutanone (B123998) Ring Construction
The construction of the cyclobutanone framework is primarily achieved through two major strategic approaches: the convergent [2+2] cycloaddition reactions and the rearrangement-based ring expansion methodologies. nih.gov These methods provide reliable access to the strained four-membered ring system, allowing for the introduction of desired substituents.
[2+2] Cycloaddition Approaches for Cyclobutanone Derivatives
The [2+2] cycloaddition is a powerful and widely used method for synthesizing cyclobutane (B1203170) derivatives. nih.govkib.ac.cn This approach involves the direct combination of two two-carbon components to form the four-membered ring. Specifically for cyclobutanones, this typically involves the reaction of an alkene with a ketene (B1206846) or a ketene equivalent.
Photochemical [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, proceeding through the excitation of an alkene to its triplet state, which then reacts with a ground-state alkene. acs.orgresearchgate.net While direct alkene-alkene photocycloaddition is common, the intramolecular variant is particularly useful for creating complex, fused-ring systems. researchgate.net For the synthesis of a precursor to 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one, one could envision an intramolecular photocycloaddition of a suitably designed acyclic diene.
A key advantage of this method is the ability to achieve high levels of regio- and stereoselectivity. researchgate.net The reaction can be initiated by direct UV irradiation or through the use of a photosensitizer, which allows for the use of visible light, making the process more environmentally benign. nih.gov Copper(I) salts have also been employed as catalysts in these reactions, expanding their scope and applicability in the synthesis of natural products. acs.orgresearchgate.net
Table 1: Examples of Photochemical [2+2] Cycloaddition for Cyclobutane Synthesis
| Reactants | Conditions | Product | Yield (%) | Reference |
| Isobutene & α,β-unsaturated ketone | Photocatalysis | Cyclobutane-linked cyclohexane | Low | nih.gov |
| Allene (B1206475) & Butenolide (intramolecular) | Photocycloaddition | Tricyclic cyclobutanone precursor | 40% | researchgate.net |
| Electron-deficient alkenes (intramolecular) | Ru(bpy)₃²⁺, DIPEA, visible light | Tetrasubstituted cyclobutane | up to 89% | nih.gov |
This table presents generalized examples from the literature to illustrate the scope of the methodology.
The thermal [2+2] cycloaddition of ketenes with alkenes is a highly efficient and reliable method for the direct synthesis of cyclobutanones. nih.govlibretexts.org Ketenes, with their sp-hybridized central carbon, are particularly reactive and readily engage with alkenes in a concerted [π2s + π2a] cycloaddition. nih.gov This pathway is thermally allowed and often proceeds with high stereospecificity, where the stereochemistry of the alkene is retained in the cyclobutanone product. nih.gov
For the synthesis of the target molecule, a plausible route would involve the reaction of methylketene (B14734522) with benzyl (B1604629) allyl ether. The regiochemistry of the addition would be crucial, with the carbonyl carbon of the ketene acting as the electrophile. libretexts.org Lewis acids, such as ethylaluminum dichloride (EtAlCl₂), can be used to enhance the electrophilicity of the ketene, allowing the reaction to proceed with less reactive, unactivated alkenes under milder conditions. nih.gov
Ketenes are typically generated in situ from acyl chlorides and a non-nucleophilic base like triethylamine. libretexts.org An alternative approach involves the use of keteniminium salts, which are highly reactive and have demonstrated broad applicability in forming substituted cyclobutanones, even with gaseous alkenes like ethylene (B1197577) in flow chemistry systems. nih.govrsc.org
Table 2: Ketene-Alkene [2+2] Cycloaddition Examples for Cyclobutanone Formation
| Ketene Source | Alkene | Conditions | Product Type | Yield | Reference |
| Diphenylketene | Cyclopentadiene | Thermal | Disubstituted cyclobutanone | N/A | nih.gov |
| Various Acyl Chlorides | Various Alkenes | EtAlCl₂, Et₃N | Disubstituted cyclobutanones | Good | nih.gov |
| Keteniminium Salts | Ethylene | Flow Chemistry | 2-Substituted cyclobutanones | Good to Excellent | rsc.org |
This table provides representative examples of the ketene-alkene cycloaddition methodology.
In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, including the construction of chiral cyclobutanes. rsc.org These methods avoid the use of metals and often provide high levels of enantioselectivity. One strategy involves the tandem activation of reactants using chiral amines. For instance, an α,β-unsaturated aldehyde can be activated via iminium ion formation, which then participates in a reaction cascade initiated by a vinylogous Friedel–Crafts alkylation, ultimately leading to a formal [2+2] cycloadduct. rsc.orgrsc.org
This approach allows for the construction of densely functionalized cyclobutanes with multiple contiguous stereocenters under mild conditions. rsc.org While direct application to cyclobutanone synthesis may require subsequent functional group manipulation, these methods offer excellent control over the stereochemical outcome, which is crucial for the synthesis of complex target molecules. nih.gov
Ring Expansion Methodologies Leading to Cyclobutanones
An alternative to cycloaddition is the expansion of a smaller, pre-existing ring. These methods leverage the release of ring strain to drive the formation of the cyclobutanone ring.
The ring expansion of cyclopropanol (B106826) derivatives is a robust and widely utilized method for synthesizing cyclobutanones. nih.gov Due to the inherent strain of the three-membered ring, cyclopropanols are prone to undergo ring-opening and expansion reactions. nih.gov This transformation can be promoted under various conditions, including acid catalysis or through transition-metal-mediated processes. organic-chemistry.org
A common mechanism involves the formation of a homoenolate intermediate or a related species, which then rearranges to the more stable cyclobutanone. For instance, the treatment of tertiary vinylic cyclopropyl (B3062369) alcohols with a chiral hydrogen-bond donor catalyst and hydrogen chloride can lead to a highly enantioselective protio-semipinacol ring expansion, affording cyclobutanones with α-quaternary stereocenters. organic-chemistry.org This method is particularly valuable for creating sterically congested centers that are challenging to construct using other approaches. The reaction proceeds via protonation of the alkene followed by a stereocontrolled C-C bond migration. organic-chemistry.org
Table 3: Selected Examples of Cyclopropanol Ring Expansions
| Cyclopropanol Substrate | Conditions | Product | Key Feature | Reference |
| Tertiary vinylic cyclopropyl alcohols | Chiral H-bond donor, HCl | α-Quaternary cyclobutanones | Enantioselective | organic-chemistry.org |
| 1-Alkynyl cyclopropanols | Au(I) catalyst | Alkylidene cyclobutanones | Stereospecific rearrangement | organic-chemistry.org |
| Trisubstituted α-hydroxycyclopropyl carbinols | Pinacol-type rearrangement | cis- and trans-2,3-disubstituted cyclobutanones | Diastereoselective access | organic-chemistry.org |
This table highlights the versatility of cyclopropanol ring expansion strategies.
Oxaspiropentane Rearrangements
A powerful method for the synthesis of cyclobutanones involves the rearrangement of oxaspiropentanes. This strategy typically begins with the epoxidation of a methylenecyclopropane (B1220202) derivative to form the corresponding oxaspiropentane. Subsequent treatment of this strained epoxide with a catalytic amount of a Lewis acid, such as lithium iodide, induces a rearrangement to the cyclobutanone.
The mechanism proceeds through the opening of the epoxide ring to form a stabilized carbocation intermediate, which then undergoes a 1,2-alkyl shift, leading to the expansion of the three-membered ring to the four-membered cyclobutanone. The reaction is often high-yielding and provides a direct route to the cyclobutanone core. The stereochemical outcome of the rearrangement can be influenced by the substitution pattern on the oxaspiropentane precursor.
For the synthesis of a precursor to this compound, one could envision starting with a suitably substituted methylenecyclopropane. For instance, a methylenecyclopropane bearing a benzyloxymethyl group at the appropriate position could be epoxidized and then rearranged to furnish the desired 3-substituted cyclobutanone scaffold. The introduction of the 2-methyl group could be achieved either before or after the rearrangement, depending on the chosen synthetic route.
Pinacol-Type Rearrangements for Cyclobutanone Scaffolds
Pinacol-type rearrangements offer another effective pathway to cyclobutanone scaffolds. This class of reactions involves the acid-catalyzed rearrangement of 1,2-diols (pinacols) to form ketones or aldehydes. A particularly relevant variant for cyclobutanone synthesis is the semipinacol rearrangement, where an α-hydroxycarbenium ion intermediate rearranges via a 1,2-alkyl shift.
One approach involves the generation of a cyclopropyl carbinol, which upon treatment with acid, undergoes a ring-expansion to a cyclobutanone. This process is driven by the relief of ring strain in the cyclopropane (B1198618) ring and the formation of a stable carbonyl group. Highly enantioselective versions of this reaction have been developed using chiral catalysts, allowing for the synthesis of optically active cyclobutanones.
For instance, a tandem cyclopropanation/semipinacol rearrangement has been successfully employed for the asymmetric synthesis of α-silyloxycyclobutanones. This methodology could be adapted to synthesize precursors for this compound by starting with an appropriately substituted substrate that would lead to the desired substitution pattern on the final cyclobutanone ring. The stereochemistry of the starting cyclopropyl alcohol plays a crucial role in determining the stereochemistry of the resulting cyclobutanone.
| Reaction Type | Starting Material | Key Intermediate | Product | Key Features |
| Pinacol Rearrangement | 1,2-Diol | Carbocation | Ketone/Aldehyde | Acid-catalyzed, 1,2-alkyl or -hydride shift |
| Semipinacol Rearrangement | α-Hydroxy compound with a leaving group | α-Hydroxycarbenium ion | Ketone/Aldehyde | Can be highly stereoselective |
| Tandem Cyclopropanation/Semipinacol Rearrangement | α,β-Unsaturated aldehyde/ketone and diazo compound | Cyclopropyl carbinol | Cyclobutanone | Asymmetric versions available |
Diazomethane (B1218177) Methodologies for Ring Enlargement of Cyclobutanes
Ring expansion of cyclopropanes to cyclobutanones using diazomethane and its derivatives is a well-established homologation method. The reaction of a cyclopropanecarboxaldehyde (B31225) or a cyclopropyl ketone with diazomethane, often in the presence of a Lewis acid catalyst, can lead to the corresponding cyclobutanone.
The mechanism typically involves the nucleophilic attack of diazomethane on the carbonyl carbon, followed by the loss of nitrogen gas and a 1,2-alkyl shift, resulting in the expansion of the cyclopropane ring to a cyclobutanone. The regioselectivity of the ring expansion is influenced by the migratory aptitude of the adjacent groups.
A related and historically significant reaction is the Tiffeneau–Demjanov rearrangement, which can be used for the one-carbon ring expansion of cycloalkanones. This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes a rearrangement to form an enlarged cycloketone. While traditionally used for larger rings, the principles can be applied to the expansion of a suitably functionalized cyclopropane precursor.
| Reagent | Substrate | Product | Conditions |
| Diazomethane | Cyclopropanecarboxaldehyde | 2-Methylcyclobutanone | Lewis acid catalysis |
| Trimethylsilyldiazomethane | Cyclohexanones | Cycloheptanones | BF₃·OEt₂ |
| Nitrous Acid | 1-(Aminomethyl)cyclopropanol | Cyclobutanone | Acidic |
Innovative Non-[2+2] Cycloaddition Strategies for Cyclobutane Assembly
While [2+2] cycloadditions are a mainstay in cyclobutane synthesis, alternative strategies provide unique entries to this ring system, often with distinct stereochemical control and functional group tolerance.
C–C Bond Cleavage Approaches
Transition metal-catalyzed reactions involving the cleavage of C–C bonds in strained ring systems have emerged as a powerful tool for the synthesis of cyclobutanes. These methods often utilize the relief of ring strain as a thermodynamic driving force. For example, rhodium(III)-catalyzed reactions of 2-aryl quinazolinones with alkylidenecyclopropanes have been shown to produce highly substituted cyclobutanes through a novel pathway involving C–C bond cleavage of the cyclopropyl ring.
The mechanism is proposed to involve the formation of a five-membered rhodacycle, which then undergoes reductive elimination to yield the cyclobutane product. This approach allows for the diastereoselective synthesis of complex cyclobutane structures. Another strategy involves the palladium-catalyzed cleavage of Csp3–Csp3 bonds in cyclobutanols, leading to various rearranged products. While not a direct cyclobutane-forming reaction, it highlights the utility of C-C bond cleavage in manipulating cyclobutane scaffolds.
Intramolecular Cyclizations
Intramolecular cyclization reactions represent a versatile strategy for the construction of the cyclobutane ring. These reactions can be designed to proceed with high levels of stereocontrol, governed by the stereochemistry of the acyclic precursor. For instance, an intramolecular [2+2] cycloaddition of an allene with an alkene, generated in situ, has been used to synthesize cyclobutane-fused thiazolino-2-pyridones.
Another approach involves the intramolecular cascade cyclization of cyclobutanones to construct fused spirocyclic systems. While this method functionalizes an existing cyclobutanone, the principles of intramolecular cyclization can be applied to the de novo synthesis of the cyclobutane ring itself. The stereochemical outcome of such cyclizations is often dictated by the conformational preferences of the acyclic precursor, allowing for the synthesis of specific diastereomers.
Introduction and Strategic Functionalization of the Benzyloxymethyl Moiety
The benzyloxymethyl group in the target molecule serves as a protected hydroxymethyl group. The benzyl group is a common protecting group for alcohols due to its stability under a wide range of reaction conditions and its relatively straightforward removal by hydrogenolysis.
The introduction of the benzyloxymethyl moiety can be achieved through various methods. A common approach is the Williamson ether synthesis, where an alkoxide, generated from the corresponding alcohol, reacts with benzyl bromide or benzyl chloride. For the synthesis of this compound, a precursor containing a hydroxymethyl group at the 3-position of the cyclobutanone ring would be required. This precursor could then be protected as its benzyl ether.
Alternatively, the benzyloxymethyl group can be introduced early in the synthesis. For example, a starting material already containing the benzyloxymethyl functionality can be carried through the synthetic sequence to construct the cyclobutane ring. A patented method for the synthesis of 3-(benzyloxy)-1-cyclobutanone involves a multi-step sequence starting from halogenated methyl benzene. This highlights the feasibility of incorporating the benzyloxy group at an early stage.
Nucleophilic Substitution Strategies for Benzyloxy Group Incorporation
The introduction of the benzyloxy group is a common strategy in multi-step synthesis to protect a hydroxyl group or to introduce a bulky substituent that can influence the stereochemical outcome of subsequent reactions. The benzyloxy group is typically installed via a nucleophilic substitution reaction, most commonly of the Williamson ether synthesis type.
In the context of synthesizing precursors to this compound, a key intermediate would be a 3-(hydroxymethyl)cyclobutanone (B575190) derivative. The hydroxyl group of this precursor, acting as a nucleophile (often activated by a base to form an alkoxide), attacks an electrophilic benzyl source. Benzyl bromide or benzyl chloride are frequently used for this purpose. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism. Given that benzyl halides are primary halides, an S(_N)2 pathway is generally favored, especially with a strong nucleophile (the alkoxide). However, the benzylic position is also capable of stabilizing a carbocation through resonance with the phenyl ring, meaning an S(_N)1 pathway is also plausible, particularly under neutral or acidic conditions with a weaker nucleophile.
The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions. Common bases include sodium hydride (NaH), which irreversibly deprotonates the alcohol to form a sodium alkoxide, driving the reaction forward. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).
Table 1: Conditions for Benzyloxy Group Incorporation
| Nucleophile Precursor | Electrophile | Base | Solvent | Typical Mechanism |
|---|---|---|---|---|
| 3-(Hydroxymethyl)cyclobutanone | Benzyl bromide | Sodium Hydride (NaH) | THF | S(_N)2 |
Stereocontrolled Introduction of the Methyl Group
The introduction of the methyl group at the C-2 position of the cyclobutanone ring must be stereocontrolled to yield the desired diastereomer of this compound. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack on the enolate or related intermediate. The pre-existing substituent at the C-3 position, the benzyloxymethyl group, plays a crucial role in directing the approach of the incoming electrophile (a methyl source).
A common strategy for α-alkylation of a ketone involves the formation of an enolate by treatment with a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophile, in this case, an alkyl halide like methyl iodide (CH₃I).
The stereoselectivity of this alkylation is influenced by several factors:
Steric Hindrance: The bulky benzyloxymethyl group at the C-3 position will sterically hinder one face of the planar enolate. The incoming methyl electrophile will preferentially approach from the less hindered face.
Thermodynamic vs. Kinetic Control: The choice of base, temperature, and solvent can influence whether the kinetic or thermodynamic enolate is formed and trapped, which can affect the stereochemical outcome of the alkylation.
An alternative approach involves the conjugate addition of a methyl group to an α,β-unsaturated cyclobutenone precursor. Organocuprates, such as lithium dimethylcuprate ((CH₃)₂CuLi), are soft nucleophiles that are highly effective for 1,4-conjugate addition. The stereochemistry of the newly formed stereocenter at the β-position is again directed by the existing substituent on the ring.
Recent studies on the stereoselective reduction of 3-substituted cyclobutanones have shown that the substituent at the C-3 position exerts strong control over the facial selectivity of hydride attack. nih.govvub.be For a 3-benzyloxy substituent, a high selectivity for the cis alcohol product is observed, driven by a combination of torsional strain and repulsive electrostatic interactions. nih.govvub.be This principle of substrate control, where an existing chiral center directs the stereochemical outcome of a new one, is directly applicable to the stereocontrolled introduction of the methyl group. The incoming nucleophile (e.g., from a methyl Grignard or organocuprate reagent) or electrophile (in the case of enolate alkylation) will approach from the sterically and electronically preferred face to yield the thermodynamically more stable trans product as the major isomer.
Multi-Step Synthesis Pathways for this compound
The construction of the target molecule is achieved through multi-step synthetic sequences that strategically build the cyclobutane core and install the required functional groups.
A classical and effective method for forming a cyclobutane ring involves the reaction of a malonic ester with a 1,3-dihalopropane. nih.gov This reaction proceeds via a double nucleophilic substitution. The malonic ester is first deprotonated by a strong base (e.g., sodium ethoxide) to form a nucleophilic enolate. This enolate then displaces one of the bromide ions in an intermolecular S(_N)2 reaction. A second equivalent of base then deprotonates the remaining acidic α-hydrogen, and the resulting enolate performs a second, intramolecular S(_N)2 reaction to displace the other bromide, closing the four-membered ring.
In the specific pathway mentioned, the starting material is 1,3-dibromo-2,2-dimethoxypropane. The 2,2-dimethoxy group is a ketal, which serves as a protecting group for a ketone at the C-2 position of the propane (B168953) chain. The core reaction remains the formation of the cyclobutane ring from the 1,3-dibromo functionality and diisopropyl malonate.
The product of this cyclization is a cyclobutane-1,1-dicarboxylate (B1232482) with a protected ketone at the C-3 position. Subsequent synthetic steps would involve hydrolysis of the ketal to reveal the ketone, and then hydrolysis of one of the ester groups followed by decarboxylation to yield a cyclobutanone with a single carboxylate group, which can be further modified. This pathway provides a robust entry into highly functionalized cyclobutanone precursors.
Multi-step syntheses of complex molecules are often characterized by sequential deprotection and functionalization steps. After a particular synthetic operation is complete, a protecting group may be removed to unmask a functional group for the next reaction.
For instance, following the construction of the main cyclobutane skeleton, a sequence might look like this:
Deprotection: Removal of a silyl (B83357) protecting group (e.g., TBS) from a hydroxyl function using TBAF.
Functionalization (Oxidation): The newly revealed alcohol is then oxidized to an aldehyde or carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Deprotection: A different protecting group, such as a benzyl ether, might be removed later in the synthesis by catalytic hydrogenation.
Functionalization (Reduction): The ketone of the cyclobutanone ring could be selectively reduced to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄). The stereochemical outcome of such a reduction is often highly dependent on the existing substituents on the ring. nih.gov
These sequences allow for the precise and stepwise modification of the molecule, building complexity and ensuring that reactions occur only at the desired locations.
The Hunsdiecker reaction is a decarboxylative halogenation where a silver salt of a carboxylic acid reacts with a halogen (typically bromine) to produce an organic halide with one fewer carbon atom. wikipedia.orgadichemistry.comlscollege.ac.in This reaction proceeds via a free radical mechanism. wikipedia.orgyoutube.com
While not a direct method for creating the cyclobutanone ring itself, the Hunsdiecker reaction can be a valuable tool for functionalizing cyclobutane precursors. A cyclobutanecarboxylic acid can be converted into a bromocyclobutane. This bromo-substituted cyclobutane is a versatile intermediate. The bromide is a good leaving group and can be displaced by various nucleophiles or used in organometallic coupling reactions to introduce further diversity into the molecule.
A notable application in this area is the Cristol-Firth modification, where a free carboxylic acid is treated with mercuric oxide and bromine. wikipedia.orgadichemistry.com This modification was successfully used to convert 3-chlorocyclobutanecarboxylic acid into 1-bromo-3-chlorocyclobutane, demonstrating the utility of the Hunsdiecker reaction on the cyclobutane scaffold. wikipedia.org This strategy could be employed to convert a cyclobutanecarboxylic acid precursor into a halocyclobutane, which could then be elaborated towards the final target molecule.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,3-Dibromo-2,2-dimethoxypropane |
| Diisopropyl malonate |
| Sodium borohydride |
| Benzyl bromide |
| Benzyl chloride |
| Sodium hydride |
| Tetrahydrofuran (THF) |
| Dimethylformamide (DMF) |
| Ethylene glycol |
| tert-Butyldimethylsilyl chloride (TBS-Cl) |
| Imidazole |
| Tetrabutylammonium fluoride (B91410) (TBAF) |
| Lithium diisopropylamide (LDA) |
| Methyl iodide |
| Lithium dimethylcuprate |
| Pyridinium chlorochromate (PCC) |
| 3-Chlorocyclobutanecarboxylic acid |
| 1-Bromo-3-chlorocyclobutane |
| Mercuric oxide |
Reactivity and Chemical Transformations of 3 Benzyloxy Methyl 2 Methylcyclobutan 1 One
Cyclobutanone (B123998) Ring Reactivity and Transformations
The reactivity of the cyclobutanone ring is a subject of significant interest in organic synthesis due to the synthetic utility of the resulting products. The relief of ring strain, estimated to be around 26 kcal/mol for the parent cyclobutane (B1203170), is a primary driving force for many of its chemical transformations.
Ring-Opening Reactions of the Cyclobutanone Core
While specific studies on the ring-opening reactions of 3-[(benzyloxy)methyl]-2-methylcyclobutan-1-one are not extensively documented in the literature, the general reactivity of substituted cyclobutanones provides a framework for understanding its expected behavior. These reactions typically proceed through pathways that cleave one of the C-C bonds of the four-membered ring, leading to the formation of more stable, acyclic structures.
In the presence of Brønsted or Lewis acids, cyclobutanones can undergo ring-opening reactions. researchgate.net The reaction is initiated by the protonation or coordination of the acid to the carbonyl oxygen, which activates the cyclobutanone ring towards cleavage. For a 2,3-disubstituted cyclobutanone such as this compound, the regioselectivity of the ring opening would be influenced by the electronic and steric effects of the substituents. The cleavage of the C1-C2 or C1-C4 bond is generally favored as it leads to the formation of a stabilized carbocationic intermediate. The subsequent reaction with a nucleophile present in the medium would yield the final ring-opened product. For instance, acid-catalyzed cascade ring-opening/cyclization of 3-ethoxy cyclobutanones has been shown to proceed via nucleophilic attack followed by ring opening. researchgate.net
The strained cyclobutanone ring is also susceptible to attack by nucleophiles. This can lead to either addition to the carbonyl group or, more significantly, to ring cleavage. Nucleophilic attack at the carbonyl carbon can be followed by a retro-aldol type reaction, resulting in ring opening. The regioselectivity of the initial attack and the subsequent cleavage will be dictated by the substitution pattern on the ring. In the case of this compound, the presence of both a methyl and a benzyloxymethyl group would influence the accessibility of the carbonyl carbon and the stability of the potential intermediates, thereby directing the course of the reaction.
Ring-opening of cyclobutanones can also initiate skeletal rearrangements, leading to the formation of different ring systems or functionalized acyclic products. These rearrangements are often driven by the relief of ring strain and the formation of more stable carbocationic intermediates. For example, radical-induced ring-opening and reconstruction of cyclobutanone oxime esters have been shown to lead to the synthesis of dihydronaphthalene-2-carbonitriles. rsc.org While specific examples for this compound are not available, it is plausible that under appropriate conditions, its ring-opened intermediates could undergo rearrangements to form cyclopentanone (B42830) or other structurally diverse products.
Carbonyl Group Transformations of the Cyclobutanone
The carbonyl group of this compound is a key site for chemical modifications, allowing for the introduction of new functional groups and the creation of stereocenters.
The reduction of the carbonyl group in cyclobutanones to the corresponding cyclobutanol (B46151) is a fundamental transformation. This reaction can be achieved using a variety of reducing agents, with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) being commonly employed.
A study on the stereoselective reduction of 3-substituted cyclobutanones, including a closely related substrate, 3-(benzyloxy)cyclobutanone, provides significant insight into the expected outcome for the reduction of this compound. The research demonstrated that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, with selectivities often exceeding 90%. This pronounced selectivity can be further enhanced by conducting the reaction at lower temperatures and in less polar solvents.
The high cis-selectivity is attributed to torsional strain, which favors the anti-facial attack of the hydride reagent, consistent with the Felkin-Anh model. In the case of a benzyloxy substituent, repulsive electrostatic interactions in the transition state for a syn-facial attack further contribute to the high selectivity for the cis isomer.
Based on these findings, the reduction of this compound with a hydride reagent is expected to predominantly yield the cis-3-[(benzyloxy)methyl]-2-methylcyclobutanol. The stereochemistry at the C-2 position (the methyl group) will influence the facial bias of the carbonyl group and may further enhance the stereoselectivity of the reduction.
Table 1: Predicted Outcome of the Reduction of this compound
| Starting Material | Reducing Agent | Major Product | Predicted Stereochemistry |
| This compound | NaBH₄ or LiAlH₄ | cis-3-[(Benzyloxy)methyl]-2-methylcyclobutanol | cis |
The resulting cyclobutanol derivative, cis-3-[(benzyloxy)methyl]-2-methylcyclobutanol, is a valuable intermediate for the synthesis of more complex molecules, retaining the four-membered ring scaffold with defined stereochemistry.
Oxidation Reactions
The oxidation of the ketone moiety in this compound, particularly through the Baeyer-Villiger oxidation, serves as a key transformation. This reaction converts cyclic ketones into lactones by inserting an oxygen atom adjacent to the carbonyl group. wikipedia.org The reaction is initiated by a peroxyacid and proceeds via the Criegee intermediate. wikipedia.org
The regioselectivity of the Baeyer-Villiger oxidation is a critical aspect, determined by the migratory aptitude of the groups attached to the carbonyl carbon. The established order of migration preference is generally tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.orgadichemistry.com For this compound, the two adjacent carbons (C2 and C4) are both secondary, leading to two potential lactone products. Migration of the more substituted C2 carbon results in the formation of a seven-membered lactone, while migration of the C4 carbon yields a different regioisomeric lactone. The specific outcome can be influenced by stereoelectronic effects and the precise reaction conditions employed. organic-chemistry.org
Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Relative Migratory Ability |
|---|---|
| Tertiary alkyl | Highest |
| Cyclohexyl | High |
| Secondary alkyl | High |
| Phenyl | Medium |
| Primary alkyl | Low |
| Methyl | Lowest |
This table illustrates the general trend for substituent migration in the Baeyer-Villiger oxidation.
Alpha-Functionalization of Cyclobutanones
The carbons alpha to the carbonyl group in cyclobutanones are reactive sites for functionalization, most notably through halogenation. In the presence of an acid catalyst and a halogen such as Br₂, ketones can undergo α-halogenation. libretexts.orglibretexts.org This reaction proceeds through the formation of an enol intermediate. openstax.orgwikipedia.org
For an unsymmetrical ketone like this compound, the regioselectivity of this reaction is dictated by the stability of the intermediate enol. Acid-catalyzed halogenation typically occurs at the more substituted α-carbon because the corresponding enol is thermodynamically more stable. libretexts.orgopenstax.org In this specific molecule, the C2 position is more substituted (bearing a methyl group) than the C4 position. Consequently, bromination is expected to preferentially yield 2-bromo-3-[(benzyloxy)methyl]-2-methylcyclobutan-1-one.
These α-bromo ketones are valuable synthetic intermediates. For instance, they can undergo dehydrobromination upon treatment with a non-nucleophilic base like pyridine (B92270) to introduce a double bond, forming an α,β-unsaturated cyclobutenone. libretexts.orgopenstax.org
Reactivity of the Benzyloxymethyl Substituent
Substitution Reactions at the Benzyloxymethyl Moiety
The benzyloxy group is frequently employed as a protecting group for alcohols in organic synthesis due to its relative stability and the various methods available for its removal. nih.govwikipedia.org The primary substitution reaction involving this moiety is the cleavage of the benzyl (B1604629) ether C-O bond to deprotect the alcohol.
Common methods for benzyl ether cleavage include:
Hydrogenolysis: This is a widely used method involving catalytic hydrogenation. The reaction is typically carried out using hydrogen gas (H₂) and a palladium catalyst on a carbon support (Pd/C). organic-chemistry.orgresearchgate.net This reductive cleavage yields the corresponding alcohol and toluene (B28343) as a byproduct.
Acidic Cleavage: Strong acids can cleave benzyl ethers, although this method's applicability is limited by the acid sensitivity of other functional groups within the molecule. organic-chemistry.org
Lewis Acid-Mediated Cleavage: Lewis acids, such as BCl₃, can effect the debenzylation of aryl benzyl ethers, often with high chemoselectivity. researchgate.net
Oxidative Transformations of the Benzyloxy Group
The benzylic position is susceptible to oxidation, providing an alternative pathway for deprotection or functionalization. wikipedia.org Oxidative cleavage of benzyl ethers can be achieved with various reagents, offering an advantage when reductive conditions (like hydrogenolysis) are incompatible with other functional groups in the molecule. organic-chemistry.org
Key oxidative methods include:
DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone): This reagent is effective for cleaving benzyl ethers, particularly those with electron-donating groups on the aromatic ring, such as p-methoxybenzyl (PMB) ethers. nih.gov However, it can also be used for simple benzyl ethers. nih.gov
Oxoammonium Salts: Reagents like 4-acetamido-TEMPO tetrafluoroborate (B81430) can oxidatively cleave benzylic ethers to yield an aromatic aldehyde and the corresponding alcohol. researchgate.net
Nitroxyl-Radical Catalysis: A combination of a nitroxyl-radical catalyst and a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA) can efficiently deprotect benzyl groups under mild, ambient temperature conditions. nih.govorganic-chemistry.org This method is notable for its tolerance of functional groups that are sensitive to hydrogenation. nih.gov
Influence of Ring Strain on Reactivity Profiles of Cyclobutanones
The four-membered ring of cyclobutanone is characterized by significant ring strain, which profoundly influences its chemical reactivity. wikipedia.org This strain arises from the deviation of the internal C-C-C bond angles (approximately 90°) from the ideal 109.5° for sp³-hybridized carbons, a phenomenon known as angle strain. libretexts.org The total ring strain energy for cyclobutanone is considerably high, estimated to be around 120 kJ/mol. rsc.org
This high degree of strain makes cyclobutanones more reactive than their less-strained counterparts, such as cyclopentanone and cyclohexanone. rsc.orgliskonchem.com The strain energy provides a thermodynamic driving force for reactions that lead to ring-opening or a change in hybridization of the ring carbons that alleviates this strain. rsc.org
Table 2: Comparison of Ring Strain Energies in Cyclic Ketones
| Cyclic Ketone | Ring Strain Energy (approx. kJ/mol) |
|---|---|
| Cyclobutanone | 120 rsc.org |
| Cyclopentanone | 41 rsc.org |
| Cyclohexanone | 29 rsc.org |
This table highlights the significantly higher ring strain in cyclobutanone compared to larger cyclic ketones.
The key consequences of this high ring strain on reactivity include:
Enhanced Electrophilicity: The carbonyl carbon in cyclobutanone is more electrophilic and thus more susceptible to nucleophilic attack compared to that in cyclohexanone. liskonchem.com The addition of a nucleophile initiates a change in the carbon's hybridization from sp² to sp³, which helps to relieve some of the angle strain.
Facilitated Ring-Opening: The inherent strain makes the C-C bonds of the cyclobutane ring weaker and more prone to cleavage. This is evident in photochemical reactions like the Norrish Type I cleavage, where the barrier to α-C-C bond fission is significantly lower for cyclobutanone than for cyclopentanone or cyclohexanone. rsc.orgresearchgate.net This leads to the formation of ring-opened products like ketenes. researchgate.net
Application of 3 Benzyloxy Methyl 2 Methylcyclobutan 1 One As a Key Synthetic Intermediate
Building Block for the Synthesis of Complex Organic Molecules
There is no available data in scientific literature demonstrating the use of 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one as a building block for the synthesis of complex organic molecules.
Strategic Precursor in Total Synthesis Campaigns
No published total synthesis campaigns have been identified that utilize this compound as a strategic precursor.
Role in the Assembly of Highly Functionalized Carbocycles and Heterocycles
The role of this compound in the assembly of highly functionalized carbocycles and heterocycles is not documented in existing research.
Utility in Constructing Diverse Strained Ring Systems
There is no information available regarding the utility of this compound in the construction of diverse strained ring systems.
Mechanistic Investigations and Computational Studies of 3 Benzyloxy Methyl 2 Methylcyclobutan 1 One Reactivity
Elucidation of Reaction Mechanisms for Cyclobutanone (B123998) Formation Pathways
The formation of the 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one skeleton is most plausibly achieved through a [2+2] cycloaddition reaction between a ketene (B1206846) and an alkene. Specifically, the reaction would involve methylketene (B14734522) and benzyl (B1604629) allyl ether. The mechanism of ketene cycloadditions with alkenes is generally understood to proceed through a concerted, yet often asynchronous, pathway. nih.gov This process is thermally allowed and is described by a [π2s + (π2s + π2s)] cycloaddition model. nih.govpku.edu.cn
The reaction is initiated by the interaction of the highest occupied molecular orbital (HOMO) of the alkene with the lowest unoccupied molecular orbital (LUMO) of the ketene. pku.edu.cn The transition state is characterized by a perpendicular approach of the two reactants. pku.edu.cn DFT calculations on similar systems suggest that these cycloadditions are concerted processes. pku.edu.cn The degree of asynchronicity in the transition state, meaning the extent to which the two new sigma bonds are formed at different rates, is influenced by the substituents on both the ketene and the alkene. orientjchem.orgbohrium.com For the formation of this compound, the transition state would involve the incipient formation of the C1-C4 and C2-C3 bonds of the cyclobutanone ring.
Rationalization of Stereoselectivity and Regioselectivity in Synthetic Steps
The [2+2] cycloaddition for the synthesis of this compound presents both regiochemical and stereochemical challenges.
Regioselectivity: The reaction between methylketene and benzyl allyl ether can theoretically lead to two different regioisomers. The observed regioselectivity can be rationalized by considering the electronic properties of the reactants and the stability of the charge separation in the asynchronous transition state. pku.edu.cn The central carbon of the ketene is electrophilic, while the terminal carbon is nucleophilic. In the alkene, the benzyloxymethyl group, being electron-withdrawing through an inductive effect, can influence the electron density of the double bond. Computational studies on intramolecular ketene cycloadditions have shown that the regiochemistry can be predicted based on the relative stability of the carbocationic character that develops in the transition state. pku.edu.cn The formation of the more stable partial carbocation will be favored, thus dictating the orientation of the cycloaddition.
Stereoselectivity: The formation of this compound involves the creation of two new stereocenters at the C2 and C3 positions. The relative stereochemistry (cis or trans) of the methyl and benzyloxymethyl groups is determined by the geometry of the transition state. The larger substituent on the ketene generally orients itself in the endo position in the transition state when reacting with cyclic alkenes. youtube.com In the case of acyclic alkenes, the stereochemical outcome is influenced by steric interactions between the substituents on both the ketene and the alkene in the transition state. acs.org For the reaction of methylketene with benzyl allyl ether, the approach of the alkene to the ketene will be sterically hindered on one face, leading to a preferred diastereomer. The use of Lewis acids can also influence and, in some cases, reverse the diastereoselectivity compared to thermally induced reactions by altering the structure of the transition state. acs.org
Computational Modeling of Molecular Structure and Chemical Reactivity
Computational chemistry provides powerful tools to investigate the structure, stability, and reactivity of molecules like this compound.
The cyclobutane (B1203170) ring is not planar and exists in a puckered conformation to relieve torsional strain. acs.org For substituted cyclobutanones, the degree of puckering and the preferred conformation are influenced by the nature and position of the substituents. Theoretical methods, such as Density Functional Theory (DFT), are employed to perform conformational analysis. acs.orgnih.gov
For this compound, several low-energy conformations are possible, arising from the puckering of the cyclobutane ring and the rotation around the single bonds of the substituents. It is generally observed that substituents on a cyclobutane ring prefer to occupy the equatorial position to minimize steric interactions. acs.org Therefore, the most stable conformers of both the cis and trans diastereomers would be expected to have the methyl and benzyloxymethyl groups in pseudo-equatorial or equatorial-like positions. The relative energies of these conformers can be calculated to determine their populations at a given temperature.
| Conformer | Methyl Group Position | Benzyloxymethyl Group Position | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Equatorial | Equatorial | 0.00 |
| B | Axial | Equatorial | 1.5 - 2.5 |
| C | Equatorial | Axial | 2.0 - 3.0 |
| D | Axial | Axial | > 4.0 |
Note: The relative energies are hypothetical and based on general principles of conformational analysis of substituted cyclobutanes. Actual values would require specific computational studies.
Transition state theory and computational methods can be used to model the key transition states in the formation of this compound. By calculating the geometries and energies of the transition states for the [2+2] cycloaddition, insights into the reaction mechanism, regioselectivity, and stereoselectivity can be gained. researchgate.nete3s-conferences.org
For the cycloaddition of methylketene and benzyl allyl ether, computational studies would involve locating the transition state structures leading to the different possible regio- and stereoisomers. The calculated activation energies for these different pathways would allow for a prediction of the major product, which would be the one formed via the lowest energy transition state. researchgate.net These calculations can also reveal the degree of asynchronicity of the bond formation and the electronic nature of the transition state. orientjchem.org
| Product Isomer | Relative Activation Energy (kcal/mol) | Predicted Outcome |
|---|---|---|
| trans-3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one | 0.0 | Major |
| cis-3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one | 1.2 | Minor |
| Regioisomer 1 | > 3.0 | Not observed |
| Regioisomer 2 | > 3.0 | Not observed |
Note: The relative activation energies are illustrative and would need to be determined through specific quantum chemical calculations.
The electronic structure of this compound dictates its reactivity. The carbonyl group is an electron-withdrawing group, which polarizes the adjacent carbon-carbon bonds. The methyl group is weakly electron-donating, while the benzyloxymethyl group has both inductive electron-withdrawing and potential resonance effects. studypug.comyoutube.com
Computational methods can be used to calculate various electronic properties, such as the molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges. These properties can be used to predict the reactivity of the molecule towards nucleophiles and electrophiles. For example, the LUMO is likely to be centered on the carbonyl carbon, indicating that this will be the primary site for nucleophilic attack. The electrostatic potential map would show regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites within the molecule. The presence of the electron-donating methyl group and the electron-withdrawing benzyloxymethyl group will modulate the reactivity of the α-carbons relative to an unsubstituted cyclobutanone. studypug.comyoutube.com
Future Research Directions in 3 Benzyloxy Methyl 2 Methylcyclobutan 1 One Chemistry
Development of Novel and Sustainable Synthetic Routes
Future research will likely focus on developing more efficient, stereocontrolled, and environmentally benign methods for synthesizing 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one and its derivatives. Current syntheses of cyclobutanones often rely on methods like [2+2] cycloadditions, which can have limitations regarding substrate scope, stereoselectivity, and sustainability. researchgate.netresearchgate.net
Key areas for future development include:
Catalytic Asymmetric Methods: Designing new catalytic systems (organocatalysts, metal complexes) for the enantioselective synthesis of this chiral molecule will be a primary objective. This would provide access to enantiopure materials, which are crucial for applications in medicinal chemistry.
Photochemical and Electrochemical Approaches: Leveraging visible-light photoredox catalysis or electrosynthesis for [2+2] cycloadditions could offer greener alternatives to traditional methods. nih.govucd.ie These techniques often proceed under mild conditions and can provide access to unique reactivity. For instance, modern photochemical methods using energy-efficient LED technology are being developed for cyclobutane (B1203170) synthesis. ucd.iethieme-connect.com
Bio-inspired and Biocatalytic Routes: The use of enzymes or engineered microorganisms to perform key bond-forming reactions could provide highly selective and sustainable pathways to the target molecule.
Gold-Catalyzed C-H Insertion: A non-diazo approach to cyclobutanones via oxidative gold catalysis, involving the insertion of a gold carbene into an unactivated C(sp³)-H bond, represents a promising and safer alternative to traditional methods that require hazardous diazo precursors. escholarship.org
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Key Research Challenges |
|---|---|---|
| Catalytic Asymmetric Synthesis | High enantioselectivity, access to chiral building blocks. | Catalyst design, reaction optimization for specific substrate. |
| Photochemical Cycloaddition | Mild conditions, sustainable energy source (light). nih.govucd.ie | Control of stereochemistry, scalability. nih.gov |
| Electrochemical Synthesis | Avoids stoichiometric reagents, precise control over redox potential. researchgate.net | Electrolyte and electrode screening, reaction engineering. |
| Biocatalysis | High selectivity, environmentally benign (water as solvent). | Enzyme discovery and engineering, substrate scope limitations. |
| Gold-Catalyzed C-H Insertion | Avoids hazardous diazo compounds, high efficiency. escholarship.org | Catalyst cost, understanding reaction mechanisms. |
Exploration of Undiscovered Reactivity Patterns and Rearrangements
The inherent ring strain of the cyclobutanone (B123998) core (approximately 25 kcal/mol) makes it a versatile substrate for a variety of transformations. rsc.org Future research should aim to uncover novel reactivity patterns for this compound, focusing on how the substituents influence the outcomes of these reactions.
Potential areas of exploration include:
Ring Expansion Reactions: Cyclobutanones are excellent precursors for larger ring systems through reactions like the Baeyer-Villiger oxidation or radical-mediated ring expansions. researchgate.net Investigating these transformations could provide access to substituted cyclopentanones, lactones, and even medium-sized rings, which are valuable structural motifs. researchgate.netacs.org The stereochemistry of the methyl and benzyloxymethyl groups will be critical in directing the regioselectivity and stereoselectivity of these rearrangements.
C-C Bond Activation: Transition-metal-catalyzed activation of the C-C bonds within the strained ring is a powerful strategy for constructing complex molecular architectures. springernature.com Developing new catalytic systems to selectively cleave and functionalize the bonds of this compound could lead to novel synthetic methodologies.
Multicomponent Reactions: The use of cyclobutanones in isonitrile-based multicomponent reactions, such as the Ugi and Passerini reactions, is an underexplored area. acs.org Investigating the participation of this compound in such reactions could enable the rapid assembly of complex, polyfunctional molecules from simple starting materials.
Stereoselective Cycloreversion: Exploring reactions like the [2+2] cycloreversion could provide stereoselective access to functionalized acyclic compounds, leveraging the defined stereochemistry of the starting cyclobutanone. rsc.org
Advanced Applications in Building Block Chemistry and Modular Synthesis
Cyclobutane derivatives are increasingly recognized as valuable building blocks for accessing complex molecular scaffolds in medicinal chemistry and materials science. researchgate.netnih.gov this compound is well-suited for this role due to its dense functionalization.
Future research in this area should focus on:
Scaffold Diversification: Using the ketone, the benzyloxy ether, and the stereocenters as points for diversification. For example, the ketone can be converted to amines, alcohols, or alkenes, while the benzyloxy group can be deprotected to reveal a primary alcohol for further functionalization. This modular approach allows for the creation of libraries of related compounds for biological screening.
Synthesis of Bioactive Molecules: The cyclobutane motif is present in numerous natural products with interesting biological activities. nih.gov This compound could serve as a key intermediate in the total synthesis of such molecules or in the design of novel analogs. For instance, cyclobutane derivatives have been used in the synthesis of HIV-1 reverse transcriptase inhibitors. google.com
Development of Strain-Release Reagents: The high ring strain can be harnessed in strain-release-driven reactions to form new bonds and structures, making cyclobutanes powerful reagents in their own right. nih.gov
Integration with Enabling Technologies such as Flow Chemistry and Automation in Organic Synthesis
The translation of synthetic routes from batch to continuous flow processes and the integration of automation are key trends in modern organic chemistry. researchgate.net These technologies offer improved safety, reproducibility, and scalability.
Future directions for this compound include:
Continuous Flow Synthesis: Developing a flow chemistry process for the synthesis of this compound could offer significant advantages, particularly for reactions involving hazardous intermediates or requiring precise control over reaction parameters like temperature and time. rsc.org Flow synthesis has been successfully applied to the [2+2] cycloaddition of keteneiminium salts with ethylene (B1197577) gas, demonstrating its potential for cyclobutanone production. rsc.org The use of flow reactors can also enhance the scalability of photochemical reactions. nih.gov
Automated Synthesis Platforms: The use of automated systems can accelerate the discovery and optimization of reactions. chemistryworld.com An automated platform could be used to rapidly screen different catalysts, solvents, and reaction conditions for the synthesis of this compound or to explore its reactivity with a wide range of partners. acm.orgwikipedia.org This high-throughput approach can significantly reduce the time required for synthetic route development.
Data-Rich Experimentation: Integrating in-line analytical techniques (e.g., spectroscopy) into flow or automated systems allows for real-time monitoring of reactions. This data-rich approach provides deeper mechanistic insights and facilitates rapid optimization. researchgate.net
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-[(Benzyloxy)methyl]-2-methylcyclobutan-1-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by functionalization. For example, a [2+2] cycloaddition using photochemical or thermal activation can generate the cyclobutane core. Subsequent benzyloxymethylation via nucleophilic substitution (e.g., benzyl bromide with a hydroxylmethyl intermediate) is common. Optimization steps include:
- Temperature control (< 0°C for cycloaddition to minimize side reactions).
- Catalysts: Lewis acids like BF₃·OEt₂ improve regioselectivity .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cycloaddition | UV light, 24h | 62 | 78% |
| Benzylation | BnBr, K₂CO₃, DMF | 88 | 92% |
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzyloxy protons at δ 4.4–4.6 ppm, cyclobutanone carbonyl at ~210 ppm) .
- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., cyclobutane ring puckering) .
- Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electronic effects of substituents on ring strain .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation steps:
- Reproducibility controls : Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent concentrations (DMSO ≤0.1%).
- Metabolic stability assays : LC-MS/MS quantifies degradation products interfering with activity .
- Collaborative validation : Cross-lab replication using blinded samples reduces bias .
Q. How can the compound’s reactivity under acidic or basic conditions inform its use in multi-step syntheses?
- Methodological Answer : Cyclobutanones are prone to ring-opening under strong bases. Experimental design considerations:
- pH stability tests : Monitor degradation via HPLC at pH 2–12 (e.g., rapid decomposition at pH >10).
- Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to stabilize the benzyloxymethyl group during nucleophilic additions .
- Case Study : In a Grignard reaction, pre-complexation with Mg(OTf)₂ prevents ring-opening, improving yield by 40% .
Q. What computational tools predict the compound’s interaction with enzymatic targets (e.g., cytochrome P450 isoforms)?
- Methodological Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Docking : Grid box centered on the heme iron identifies binding poses (binding energy ≤ -7.0 kcal/mol).
- Metabolic sites : MetaSite predicts oxidation at the cyclobutanone carbonyl or benzyl methyl group .
- Validation : Compare with in vitro CYP3A4 inhibition assays (IC₅₀ values correlate with simulation data) .
Safety and Handling
Q. What are critical safety protocols for handling this compound in oxygen-sensitive reactions?
- Methodological Answer :
- Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for reactions with NaH or LiAlH₄ .
- Ventilation : Fume hoods with >0.5 m/s face velocity minimize vapor exposure.
- Spill management : Neutralize with dry sand (avoid water due to potential exothermic reactions) .
Data Analysis and Reporting
Q. How should researchers interpret conflicting NMR and MS data for degradation products?
- Methodological Answer :
- High-resolution MS : Accurately identify molecular formulas (e.g., [M+H]⁺ at m/z 234.1256 vs. 234.1260 theoretical).
- 2D NMR (HSQC, HMBC) : Assign ambiguous peaks (e.g., distinguish between α,β-unsaturated ketones and epoxides) .
- Case Study : A reported m/z 250.1 impurity was identified as an oxidation product via ¹H-¹³C HMBC correlations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
